Cas no 887585-70-8 (6-Chloro-2,3-difluorobenzyl Alcohol)

6-Chloro-2,3-difluorobenzyl Alcohol structure
887585-70-8 structure
Product Name:6-Chloro-2,3-difluorobenzyl Alcohol
CAS No:887585-70-8
MF:C7H5ClF2O
MW:178.563808202744
CID:2191549
PubChem ID:29922043
Update Time:2025-04-21

6-Chloro-2,3-difluorobenzyl Alcohol Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2,3-difluorobenzenemethanol
    • (6-chloro-2,3-difluorophenyl)methanol
    • 6-Chloro-2,3-difluorobenzyl alcohol
    • 6-Chloro-2,3-difluorobenzyl alcohol, 97%
    • (6-Chloro-2,3-difluoro-phenyl)methanol
    • AB31704
    • MFCD07368108
    • DTXSID90652173
    • AKOS006284323
    • CS-0194227
    • DB-306991
    • SCHEMBL20534630
    • E90056
    • JS-5032
    • 887585-70-8
    • 6-Chloro-2,3-difluorobenzyl Alcohol
    • MDL: MFCD07368108
    • Inchi: 1S/C7H5ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2
    • InChI Key: QOCZAGKTHBSPMS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1CO)F)F

Computed Properties

  • Exact Mass: 177.9996988g/mol
  • Monoisotopic Mass: 177.9996988g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 225.4±35.0 °C at 760 mmHg
  • Flash Point: 90.1±25.9 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

6-Chloro-2,3-difluorobenzyl Alcohol Security Information

6-Chloro-2,3-difluorobenzyl Alcohol Pricemore >>

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